molecular formula C13H16ClN3 B1272906 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 895042-70-3

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B1272906
M. Wt: 249.74 g/mol
InChI Key: IWCLOZVCLBLBQX-UHFFFAOYSA-N
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Description

“3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as hydrazones . The active centers of hydrazone, that is, carbon and nitrogen, are mainly responsible for the physical and chemical properties of the hydrazones .


Synthesis Analysis

The synthesis of this compound involves a reaction with tert-butyl alcohol and hydrogen chloride . The acid protonates the alcohol, forming a good leaving group (water). Water leaves the protonated t-BuOH, forming a relatively stable tertiary carbocation. The chloride ion attacks the carbocation, forming t-BuCl .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound has been synthesized through various methods, including solvent-free condensation/reduction reactions and one-pot two-step syntheses. These methods highlight operational easiness and short reaction times (Becerra et al., 2021).
  • Structural Characterization : Detailed structural analyses of similar compounds have been performed using techniques like FTIR-ATR, NMR, EIMS, and elemental analysis. These studies provide insights into the molecular structure and stability of such compounds (Becerra et al., 2021).

Chemical Properties and Reactions

  • Reactivity and Formation of Complexes : Research has shown that compounds with similar structures can form complexes with other elements, such as zinc, and act as catalysts in reactions like the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
  • Hydrogen Bonding and Molecular Interactions : Studies have examined the hydrogen-bonded structures and interactions of similar compounds, providing insights into their potential applications in materials science and crystallography (Abonía et al., 2007).

Applications in Material Science

  • Catalysis and Polymerization : Some of these compounds have been employed as catalysts in polymerization processes, indicating their potential use in material synthesis and industrial applications (Obuah et al., 2014).
  • Nonlinear Optical Studies : The structural and electronic properties of similar compounds have been studied for their nonlinear optical properties, suggesting potential applications in optoelectronics (Tamer et al., 2016).

properties

IUPAC Name

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLOZVCLBLBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388041
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

CAS RN

895042-70-3
Record name 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895042-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-chlorophenylhydrazine hydrochloride (1.43 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) using the procedure in Example 161A Step 3 to give 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (1.42 g, 5.70 mmol, 71%). 1H NMR (300 MHz, DMSO-d6) δ 7.67 (s, 1H), 7.61 (d, 1H), 7.46 (t, 1H), 7.30 (d, 1H), 5.42 (s, 1H), 5.34 (s, 2H), 1.09 (s, 9H); LC-MS (ESI) m/z 250 (M+H)+.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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